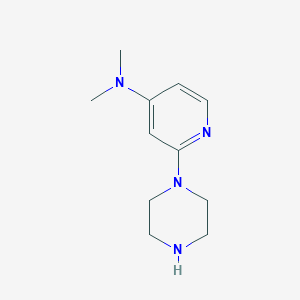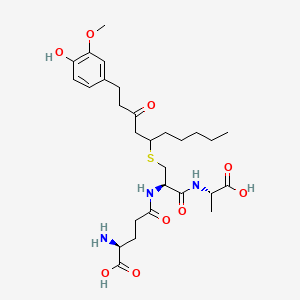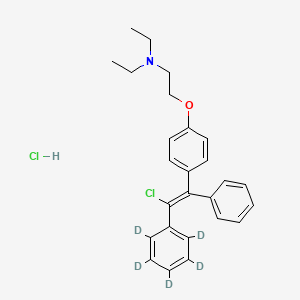
Tert-butyl 4-(2-naphthalen-1-ylacetyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(2-naphthalen-1-ylacetyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a naphthylacetyl moiety, and a piperazine ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-naphthalen-1-ylacetyl)piperazine-1-carboxylate typically involves the following steps:
Formation of Naphthylacetyl Chloride: Naphthalene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form naphthylacetyl chloride.
Acylation of Piperazine: The naphthylacetyl chloride is then reacted with piperazine in the presence of a base such as triethylamine to form 4-(2-naphthalen-1-ylacetyl)piperazine.
Protection of Piperazine: The piperazine derivative is then protected with tert-butyl chloroformate in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Tert-butyl 4-(2-naphthalen-1-ylacetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
Tert-butyl 4-(2-naphthalen-1-ylacetyl)piperazine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-butyl 4-(2-naphthalen-1-ylacetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-naphthalen-1-ylacetyl)piperazine-1-carboxylate is unique due to the presence of the naphthylacetyl moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and contributes to its specific applications in research and industry.
特性
CAS番号 |
194943-71-0 |
|---|---|
分子式 |
C21H26N2O3 |
分子量 |
354.4 g/mol |
IUPAC名 |
tert-butyl 4-(2-naphthalen-1-ylacetyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C21H26N2O3/c1-21(2,3)26-20(25)23-13-11-22(12-14-23)19(24)15-17-9-6-8-16-7-4-5-10-18(16)17/h4-10H,11-15H2,1-3H3 |
InChIキー |
CEQIZSZNVZTXCO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CC2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





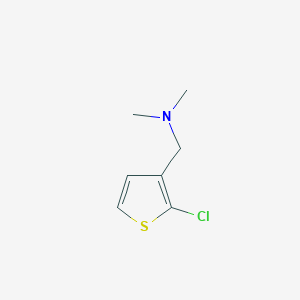

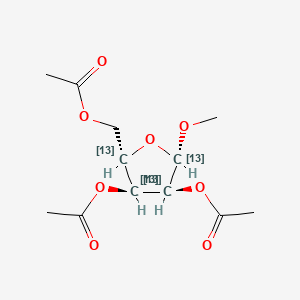


![8-Oxobicyclo[4.2.0]octa-1(6),2,4-triene-2-carbonitrile](/img/structure/B13840963.png)
